molecular formula C9H8BrNO B12430459 3-(4-bromophenyl)prop-2-enamide

3-(4-bromophenyl)prop-2-enamide

Cat. No.: B12430459
M. Wt: 226.07 g/mol
InChI Key: PFAWHKGYPQXDSK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)prop-2-enamide is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by its molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)prop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with acrylamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted amides or thiols.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)prop-2-enamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)prop-2-enamide
  • 3-(4-Fluorophenyl)prop-2-enamide
  • 3-(4-Methylphenyl)prop-2-enamide

Uniqueness

3-(4-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-(4-bromophenyl)prop-2-enamide

InChI

InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)

InChI Key

PFAWHKGYPQXDSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)Br

Origin of Product

United States

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